Chloro(triphenylphosphine)gold(I) Chloro(triphenylphosphine)gold(I)
Brand Name: Vulcanchem
CAS No.: 14243-64-2
VCID: VC1864750
InChI: InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Molecular Formula: C18H15AuClP
Molecular Weight: 494.7 g/mol

Chloro(triphenylphosphine)gold(I)

CAS No.: 14243-64-2

Cat. No.: VC1864750

Molecular Formula: C18H15AuClP

Molecular Weight: 494.7 g/mol

* For research use only. Not for human or veterinary use.

Chloro(triphenylphosphine)gold(I) - 14243-64-2

Specification

CAS No. 14243-64-2
Molecular Formula C18H15AuClP
Molecular Weight 494.7 g/mol
IUPAC Name chloro-(triphenyl-λ5-phosphanylidene)gold
Standard InChI InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1
Standard InChI Key IFPWCRBNZXUWGC-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Canonical SMILES C1=CC=C(C=C1)P(=[Au]Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Basic Identification and Properties

Chloro(triphenylphosphine)gold(I) is an organogold compound characterized by a gold atom coordinated to both a chloride ion and a triphenylphosphine ligand. This coordination creates a linear geometry that is typical of gold(I) complexes. The compound appears as a white crystalline powder and exhibits specific physical and chemical properties that make it valuable for various applications in organic synthesis and catalysis.

Identification Data

The compound is uniquely identified through various chemical designations and properties as outlined in the table below:

ParameterValue
CAS Number14243-64-2
Molecular FormulaC18H15AuClP
Molecular Weight494.71 g/mol
Synonyms(Ph3P)AuCl, Au(PPh3)Cl, Triphenylphosphinechlorogold, Chlorotriphenylphosphino gold
IUPAC Standard InChIKeyIFPWCRBNZXUWGC-UHFFFAOYSA-M
MDL NumberMFCD00009588

The compound is officially registered in several chemical databases, including the CAS (Chemical Abstracts Service) system, which assists in its precise identification for research and regulatory purposes .

Physical Properties

The physical characteristics of Chloro(triphenylphosphine)gold(I) provide insight into its behavior under various conditions and its suitability for specific applications:

PropertyDescription
AppearanceWhite crystalline powder
Melting Point248-249°C
SolubilitySoluble in methylene chloride, acetonitrile, benzene, and acetone; insoluble in water and ethanol
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C

These physical properties demonstrate the compound's stability under controlled conditions and its selective solubility in specific organic solvents, which is important for its application in homogeneous catalysis and organic synthesis .

Structural Characteristics

The molecular structure of Chloro(triphenylphosphine)gold(I) features distinctive bond arrangements and coordination geometry that influence its chemical behavior and reactivity patterns.

Coordination Geometry

Chloro(triphenylphosphine)gold(I) exhibits a nearly linear coordination geometry around the gold atom, which is characteristic of gold(I) complexes. Crystallographic studies have provided detailed insights into this structural arrangement:

  • The P-Au-N(7) angle is approximately 176.1(2)° in related complexes, demonstrating the near-linear coordination typical of gold(I)

  • The Au-P bond length is typically around 2.231(2) Å

  • Comparison with chloro(triphenyl phosphite)gold(I) reveals that the Au-P bond in the phosphite complex (2.192(5) Å) is shorter than in the phosphine complex by approximately 0.043 Å

The linear coordination geometry significantly contributes to the compound's chemical reactivity and catalytic properties, making it effective for various organic transformations .

Crystal Structure

Crystallographic studies of related gold(I) complexes provide valuable insights into the structural characteristics of Chloro(triphenylphosphine)gold(I):

  • The compound typically crystallizes in a triclinic system

  • The coordination around the gold atom is strictly linear

  • The crystal structure consists of discrete molecules with no unusual intermolecular contacts

  • The bond lengths and angles conform to expected values for gold(I) phosphine complexes

These structural features explain the compound's stability and its behavior in various chemical reactions, particularly in catalytic applications.

Synthesis Methods

The preparation of Chloro(triphenylphosphine)gold(I) can be achieved through several methods, with the most common approach involving the reaction of gold(III) chloride with triphenylphosphine.

Standard Preparation Method

The most widely used method for synthesizing Chloro(triphenylphosphine)gold(I) involves the reduction of gold(III) to gold(I) by triphenylphosphine:

  • Chloroauric acid trihydrate (HAuCl4·3H2O) is dissolved in reagent alcohol to form a yellow solution

  • Triphenylphosphine, ground into a fine powder and dissolved in reagent alcohol, is quickly added to the gold solution

  • A white powder immediately precipitates, which is collected after continued stirring for 15 minutes

  • The crude product is typically purified by appropriate methods to obtain pure Chloro(triphenylphosphine)gold(I)

This synthetic approach demonstrates the reducing capability of triphenylphosphine, which simultaneously serves as both a reducing agent and a ligand in the reaction. The method yields the product in good purity and is widely employed in laboratory settings .

Applications in Catalysis

Chloro(triphenylphosphine)gold(I) has gained significant importance as a catalyst in various organic transformations, particularly in the activation of carbon-carbon multiple bonds.

Cyclization Reactions

One of the most notable applications of Chloro(triphenylphosphine)gold(I) is in catalyzing cyclization reactions:

  • It effectively catalyzes the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature

  • The reaction proceeds under mild conditions, demonstrating the efficiency of gold catalysis

  • The cyclization occurs with high regioselectivity and yield, highlighting the compound's utility in organic synthesis

These cyclization reactions are valuable in the synthesis of heterocyclic compounds, which are important building blocks in pharmaceutical and materials chemistry.

Cycloisomerization of Enynes

Another significant application involves the catalysis of cycloisomerization reactions:

  • Chloro(triphenylphosphine)gold(I) catalyzes the cycloisomerization of enynes containing a cyclic olefin

  • This transformation produces highly-fused, polycyclic dienes at room temperature

  • The reaction proceeds through the activation of the alkyne moiety by the gold catalyst, followed by nucleophilic attack by the alkene

This application demonstrates the compound's ability to activate carbon-carbon multiple bonds under mild conditions, making it valuable for the synthesis of complex polycyclic structures.

Reactions with Biological Substrates

The interactions of Chloro(triphenylphosphine)gold(I) with biological molecules, particularly nucleobases, have been extensively studied due to potential applications in medicinal chemistry.

Reactions with Purine Derivatives

Studies have explored the reactivity of Chloro(triphenylphosphine)gold(I) with various purine bases:

  • Under basic conditions, the compound reacts with oxopurine derivatives to form complexes

  • The resulting products include complexes such as [Au(PPh3)L], where L represents the purine anion

  • These reactions typically involve the coordination of the gold(I) center to nitrogen atoms in the purine structure

The interaction between Chloro(triphenylphosphine)gold(I) and purine bases has been characterized through various spectroscopic techniques, including 1H and 13C NMR and infrared spectroscopy .

Crystal Structure of Theophyllinato Complex

A particularly well-studied example is the (theophyllinato)(triphenylphosphine)gold(I) complex:

  • The crystal structure reveals a triclinic system with discrete [Au(PPh3)L] molecules (L = theophyllinate anion)

  • The coordination of the gold atom remains nearly linear, with a P-Au-N(7) angle of 176.1(2)°

  • The gold-nitrogen and gold-phosphorus bond distances are 2.047(7) and 2.231(2) Å respectively

  • The Au⋯O(6) distance of 3.317(6) Å indicates the absence of significant gold-carbonyl bonding

This structural information provides valuable insights into how Chloro(triphenylphosphine)gold(I) interacts with biological substrates, which could be relevant for potential medicinal applications.

Role as a Precursor in Gold Chemistry

Chloro(triphenylphosphine)gold(I) serves as an important starting material for the synthesis of various gold complexes with diverse applications.

Synthesis of Organogold Compounds

The compound is widely employed as a precursor for preparing various gold(I) and gold(III) organometallic compounds:

  • It undergoes ligand exchange reactions to form new gold complexes with different phosphine ligands

  • The chloride can be substituted by various anionic ligands to create new coordination compounds

  • These transformations allow for the fine-tuning of the electronic and steric properties of the gold center

These derived gold complexes often display unique reactivity patterns and catalytic properties, expanding the range of applications in organic synthesis and materials science.

Preparation of Gold Nanoclusters

Recent research has explored the use of Chloro(triphenylphosphine)gold(I) in the synthesis of gold nanoclusters:

  • The compound can be converted to (triphenylphosphine)gold(I) nitrate, which serves as a precursor for gold nanoclusters

  • Reduction with sodium borohydride can transform these precursors into gold nanoclusters such as Au9(PPh3)8+

  • These nanoclusters display interesting electronic and optical properties that make them valuable for various applications

This application demonstrates the versatility of Chloro(triphenylphosphine)gold(I) in modern materials chemistry and nanotechnology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator